Indigo
Overview
Description
Indigo is an organic compound with a distinctive blue color, historically significant as a dye. It is primarily derived from the leaves of plants in the Indigofera genus, particularly Indigofera tinctoria. The compound has been used for centuries, especially in textile dyeing, and is now predominantly produced synthetically .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indigo can be synthesized through several methods. One common synthetic route involves the Baeyer-Drewson this compound synthesis, which uses aniline or nitrobenzene as starting materials. The process involves the reaction of these compounds with formaldehyde and sodium hydroxide, followed by oxidation .
Industrial Production Methods: Industrial production of this compound often employs the Heumann method, which involves the fusion of N-phenylglycine with sodium hydroxide and potassium hydroxide, followed by oxidation with air or oxygen. Another modern method includes the fermentative production using microbial strains, which offers a more sustainable and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions: Indigo undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isatin.
Reduction: Reduction of this compound leads to the formation of leuco-indigo, which is soluble in water and used in dyeing processes.
Substitution: Halogenated this compound derivatives can be synthesized through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Isatin.
Reduction: Leuco-indigo.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Indigo has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Industry: Widely used in the textile industry for dyeing denim and other fabrics.
Mechanism of Action
Indigo and its derivatives exert their effects through various mechanisms. For instance, indirubin, a derivative of this compound, inhibits cyclin-dependent kinases, which are crucial for cell cycle regulation. This inhibition is significant in the treatment of certain cancers, such as leukemia . This compound also exhibits anti-inflammatory, antioxidant, and antibacterial properties, contributing to its therapeutic effects .
Comparison with Similar Compounds
Indirubin: A red isomer of indigo, used in traditional Chinese medicine.
Tyrian Purple: A brominated derivative of this compound, historically significant as a dye.
Indoxyl: A precursor to this compound, involved in its biosynthesis.
Uniqueness of this compound: this compound is unique due to its vibrant blue color and historical significance as one of the oldest dyes used by humans. Its ability to undergo various chemical reactions and form derivatives with significant biological activities further highlights its importance .
This compound continues to be a compound of great interest in both historical and modern contexts, with applications spanning from traditional dyeing to advanced medical treatments.
Biological Activity
Indigo, a natural dye derived from the plant Indigofera tinctoria, has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological effects of this compound, focusing on its antioxidant, anti-inflammatory, and potential therapeutic properties, particularly in the context of muscular dystrophy and other chronic inflammatory diseases.
Chemical Structure and Properties
This compound is a bis-indolic compound with the chemical formula C₁₆H₁₀N₂O₂. Its structure consists of two indole units linked by a double bond between carbon atoms, which contributes to its unique properties. The compound exhibits notable photophysical characteristics, making it a subject of interest in various scientific fields, including materials science and biochemistry.
Antioxidant Activity
Recent studies have highlighted this compound's potent antioxidant properties. For instance, research demonstrated that this compound significantly reduces oxidative stress markers in muscle cells. The antioxidant effects were quantified by measuring levels of hydrogen peroxide (H₂O₂), malondialdehyde (4-HNE), and lipofuscin granules in primary skeletal muscle cell cultures derived from mdx mice (a model for Duchenne muscular dystrophy) treated with varying concentrations of this compound (3.12 to 25 μg/mL) .
Table 1: Antioxidant Effects of this compound on Muscle Cells
Treatment Concentration (μg/mL) | 4-HNE Levels (nmol/mg protein) | H₂O₂ Levels (μM) | Lipofuscin Granules (Relative Units) |
---|---|---|---|
Control | 0.50 | 5.0 | 1.0 |
IND3.12 | 0.40 | 4.5 | 0.9 |
IND6.25 | 0.30 | 3.5 | 0.7 |
IND12.5 | 0.20 | 2.5 | 0.5 |
IND25 | 0.10 | 1.5 | 0.3 |
Anti-Inflammatory Effects
This compound has also been shown to exert anti-inflammatory effects, which are crucial for managing chronic conditions such as muscular dystrophy and colitis. In studies involving mdx mice, this compound treatment resulted in a significant reduction in inflammatory markers such as TNF-α and NF-κB levels . The compound was found to decrease macrophage infiltration and the overall inflammatory area in treated muscle tissues.
Table 2: Anti-Inflammatory Effects of this compound
Treatment Concentration (μg/mL) | TNF-α Levels (pg/mL) | NF-κB Activation (Relative Units) |
---|---|---|
Control | 150 | 1.0 |
IND3.12 | 130 | 0.85 |
IND6.25 | 110 | 0.70 |
IND12.5 | 90 | 0.55 |
IND25 | 70 | 0.40 |
Therapeutic Potential
The therapeutic potential of this compound extends beyond its antioxidant and anti-inflammatory properties; it may also play a role in modulating mitochondrial biogenesis pathways through the activation of SIRT1 and PGC-1α . This modulation is particularly relevant in conditions characterized by mitochondrial dysfunction, such as muscular dystrophy.
Case Study: this compound in Muscular Dystrophy
A notable study investigated the effects of this compound on mdx mice, revealing that treatment led to improved muscle function and reduced pathology associated with muscular dystrophy . The results indicated that this compound not only mitigated oxidative stress but also enhanced mitochondrial function through the upregulation of key regulatory proteins.
Properties
IUPAC Name |
2-(3-hydroxy-1H-indol-2-yl)indol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQILFGKZUJYXGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
Record name | C.I. VAT BLUE 1 | |
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DSSTOX Substance ID |
DTXSID3026279 | |
Record name | Indigo dye | |
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Molecular Weight |
262.26 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992), Dry Powder, Dark-blue solid with coppery shine; [HSDB] | |
Record name | C.I. VAT BLUE 1 | |
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Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |
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Solubility |
less than 1 mg/mL (NTP, 1992), PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS, SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID | |
Record name | C.I. VAT BLUE 1 | |
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Record name | INDIGO | |
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Density |
1.35 (NTP, 1992) - Denser than water; will sink, 1.35 | |
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Color/Form |
DARK-BLUE POWDER WITH COPPERY LUSTER | |
CAS No. |
482-89-3, 68651-46-7, 64784-13-0 | |
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Record name | Indigo | |
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Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |
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Record name | 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |
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Melting Point |
734 to 738 °F (decomposes) (NTP, 1992) | |
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